N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide
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Overview
Description
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that can be easily recovered and recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated for its role in targeting specific enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide
- **N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide
- **N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-bromobenzamide
Uniqueness
What sets N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it particularly valuable in medicinal chemistry and biological research .
Properties
CAS No. |
917924-79-9 |
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Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-3-chlorobenzamide |
InChI |
InChI=1S/C19H19ClN4O/c20-17-3-1-2-15(10-17)19(25)24-18(8-9-21)14-6-4-13(5-7-14)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25) |
InChI Key |
PUIFTWZDTMCRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(CCN)C2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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